L-Lysinamide, D-valyl-L-leucyl-N-(4-nitrophenyl)-
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Overview
Description
L-Lysinamide, D-valyl-L-leucyl-N-(4-nitrophenyl)- is a synthetic peptide compound with the molecular formula C23H38N6O5. . This compound is characterized by its unique structure, which includes a nitrophenyl group, making it a valuable substrate in biochemical assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysinamide, D-valyl-L-leucyl-N-(4-nitrophenyl)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Lysinamide, D-valyl-L-leucyl-N-(4-nitrophenyl)- undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products
Hydrolysis: Produces smaller peptide fragments.
Reduction: Converts the nitro group to an amino group.
Substitution: Results in the replacement of the nitrophenyl group with the nucleophile.
Scientific Research Applications
L-Lysinamide, D-valyl-L-leucyl-N-(4-nitrophenyl)- is widely used in scientific research due to its unique properties:
Biochemistry: It serves as a substrate in enzyme assays, particularly for proteases like plasmin.
Medicine: Used in diagnostic assays to measure enzyme activity.
Chemistry: Employed in studies involving peptide synthesis and modification.
Industry: Utilized in the production of diagnostic kits and biochemical reagents.
Mechanism of Action
The compound acts as a substrate for proteolytic enzymes. When enzymes like plasmin cleave the peptide bond, the nitrophenyl group is released, which can be detected colorimetrically. This mechanism allows for the quantification of enzyme activity in various assays .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
L-Lysinamide, D-valyl-L-leucyl-N-(4-nitrophenyl)- is unique due to its specific sequence and the presence of the nitrophenyl group, which makes it particularly useful in colorimetric assays. Its structure allows for precise interactions with proteolytic enzymes, making it a valuable tool in biochemical research.
Properties
CAS No. |
63589-93-5 |
---|---|
Molecular Formula |
C23H38N6O5 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-N-(4-nitrophenyl)hexanamide |
InChI |
InChI=1S/C23H38N6O5/c1-14(2)13-19(28-23(32)20(25)15(3)4)22(31)27-18(7-5-6-12-24)21(30)26-16-8-10-17(11-9-16)29(33)34/h8-11,14-15,18-20H,5-7,12-13,24-25H2,1-4H3,(H,26,30)(H,27,31)(H,28,32)/t18-,19-,20+/m0/s1 |
InChI Key |
CAJXYXPLLJDEOB-SLFFLAALSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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